3-Bromo-4-nitro-1-oxidopyridin-1-ium;perchloric acid
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Overview
Description
3-Bromo-4-nitro-1-oxidopyridin-1-ium;perchloric acid is a chemical compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, characterized by the presence of bromine and nitro groups, as well as an oxidized nitrogen atom in the pyridine ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitro-1-oxidopyridin-1-ium typically involves the nitration of 3-bromopyridine followed by oxidation. The nitration process introduces the nitro group at the 4-position of the pyridine ring, while the oxidation step converts the nitrogen atom in the pyridine ring to an N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-nitro-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo further oxidation, although this is less common
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents such as ethanol or dimethylformamide (DMF) and may require heating.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is 3-amino-4-nitro-1-oxidopyridin-1-ium.
Oxidation Reactions: Further oxidized products, although less common, may include pyridine N-oxides with additional oxygen-containing groups
Scientific Research Applications
3-Bromo-4-nitro-1-oxidopyridin-1-ium is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific biological pathways.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: The compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Bromo-4-nitro-1-oxidopyridin-1-ium involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate biological pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-nitropyridine
- 4-Nitropyridine N-oxide
- 2-Bromo-4-nitropyridine N-oxide
- 3,5-Dibromo-4-nitropyridine-N-oxide
Uniqueness
3-Bromo-4-nitro-1-oxidopyridin-1-ium is unique due to the presence of both bromine and nitro groups, as well as the oxidized nitrogen atom in the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
118619-26-4 |
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Molecular Formula |
C5H4BrClN2O7 |
Molecular Weight |
319.45 g/mol |
IUPAC Name |
3-bromo-4-nitro-1-oxidopyridin-1-ium;perchloric acid |
InChI |
InChI=1S/C5H3BrN2O3.ClHO4/c6-4-3-7(9)2-1-5(4)8(10)11;2-1(3,4)5/h1-3H;(H,2,3,4,5) |
InChI Key |
NWRIPTZSPKDBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-].OCl(=O)(=O)=O |
Origin of Product |
United States |
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